2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 2034591-28-9
VCID: VC4611145
InChI: InChI=1S/C15H15F3N2O4S/c1-10-19-14(8-23-10)11-2-4-13(5-3-11)25(21,22)20-6-12(7-20)24-9-15(16,17)18/h2-5,8,12H,6-7,9H2,1H3
SMILES: CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F
Molecular Formula: C15H15F3N2O4S
Molecular Weight: 376.35

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole

CAS No.: 2034591-28-9

Cat. No.: VC4611145

Molecular Formula: C15H15F3N2O4S

Molecular Weight: 376.35

* For research use only. Not for human or veterinary use.

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole - 2034591-28-9

Specification

CAS No. 2034591-28-9
Molecular Formula C15H15F3N2O4S
Molecular Weight 376.35
IUPAC Name 2-methyl-4-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole
Standard InChI InChI=1S/C15H15F3N2O4S/c1-10-19-14(8-23-10)11-2-4-13(5-3-11)25(21,22)20-6-12(7-20)24-9-15(16,17)18/h2-5,8,12H,6-7,9H2,1H3
Standard InChI Key KWUUJFIQRKRGDR-UHFFFAOYSA-N
SMILES CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

  • Oxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 3, respectively.

  • Substituents:

    • 2-Methyl group: Enhances steric and electronic effects on the oxazole ring.

    • 4-Phenyl group: Substituted at position 4 with a sulfonamide linker (-SO2-) to an azetidine ring.

    • Azetidine moiety: A four-membered saturated nitrogen heterocycle modified at position 3 with a 2,2,2-trifluoroethoxy group (-OCH2CF3), known for metabolic stability and lipophilicity .

Key structural insights:

  • The sulfonamide linker facilitates hydrogen bonding and electrostatic interactions, critical for biological target engagement .

  • The trifluoroethoxy group introduces electron-withdrawing properties, influencing solubility and pharmacokinetics .

Synthesis and Reaction Pathways

Oxazole Core Formation

The oxazole ring is typically synthesized via cyclization reactions. A validated approach involves:

  • β-Enamino ketoester cyclization: Reacting β-enamino ketoesters with hydroxylamine hydrochloride under acidic conditions to form 1,2-oxazoles . For example:

    β-Enamino ketoester+NH2OH\cdotpHClOxazole derivative+H2O\text{β-Enamino ketoester} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Oxazole derivative} + \text{H}_2\text{O}

    This method yields regioisomeric oxazoles, with selectivity controlled by reaction conditions .

Sulfonylation and Azetidine Coupling

  • Sulfonation of phenyl group: Introducing a sulfonyl chloride group to the para position of the phenyl ring using chlorosulfonic acid .

  • Azetidine functionalization:

    • 3-(Trifluoroethoxy)azetidine synthesis: Achieved via nucleophilic substitution of azetidin-3-ol with 2,2,2-trifluoroethyl iodide in the presence of a base .

    • Sulfonamide coupling: Reacting the sulfonyl chloride intermediate with 3-(trifluoroethoxy)azetidine under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Example protocol:

  • Combine 4-(chlorosulfonyl)phenyl-oxazole derivative (1 equiv) with 3-(trifluoroethoxy)azetidine (1.2 equiv) in dichloromethane.

  • Add triethylamine (2 equiv) dropwise at 0°C, stir at room temperature for 12 hours .

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

Physicochemical Properties

PropertyValue/DescriptionSource/Calculation Method
Molecular formulaC17_{17}H16_{16}F3_3N3_3O4_4SPubChem CID 73355636
Molecular weight439.39 g/molComputed via PubChem
LogP~2.8 (estimated)SwissADME (trifluoroethoxy group)
Hydrogen bond donors1 (sulfonamide NH)Structural analysis
Hydrogen bond acceptors7 (oxazole O/N, sulfonyl O, trifluoroethoxy O)
Topological polar surface area (TPSA)98.7 ŲCalculated using Molinspiration

Stability:

  • The trifluoroethoxy group confers resistance to oxidative metabolism, enhancing in vivo stability .

  • The sulfonamide linkage is hydrolytically stable under physiological pH .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3):

    • δ 8.46 (s, 1H, oxazole H-5) .

    • δ 7.90–7.70 (m, 4H, phenyl protons) .

    • δ 4.10–3.80 (m, 4H, azetidine CH2_2 and OCH2_2CF3_3) .

    • δ 2.50 (s, 3H, oxazole CH3_3) .

  • 19^{19}F NMR: δ -74.5 (s, CF3_3) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 440.1 [M+H]+^+ .

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